

# Long-term survival data from the SWOG S2101 study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583425 | Get Quote |

As of late 2025, the SWOG **S2101** (BiCaZO) clinical trial is ongoing, and consequently, long-term survival data has not yet been reported. The study is a phase II trial designed to assess the efficacy and feasibility of a biomarker-stratified treatment approach using cabozantinib in combination with nivolumab. This comparison guide provides a detailed overview of the study's design and objectives, which will be crucial for interpreting the eventual survival outcomes.

## SWOG S2101 (BiCaZO) Study Overview

The SWOG **S2101** study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a phase II clinical trial evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors.[1][2][3] The study focuses on patients with melanoma or squamous cell carcinoma of the head and neck (HNSCC) that is resistant to immunotherapy.[3]

The primary goals of the trial are to determine the feasibility of stratifying patients based on tumor biomarkers and to assess the overall response rate (ORR) of the combination therapy within these biomarker-defined subgroups.[4] Secondary objectives include the estimation of overall survival (OS), progression-free survival (PFS), and disease control rate (DCR).[4] The study was activated in October 2022, with Stage II accrual for the Melanoma and HNSCC cohorts anticipated to reopen in May 2025.[1][5]

## **Comparison of Planned Endpoints**

While definitive long-term survival data is not available, the study protocol outlines the key survival-related endpoints that will be analyzed.



| Endpoint                           | Description                                                                                                                                   | Biomarker Stratification |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Overall Survival (OS)              | A secondary objective is to estimate the OS in participants receiving the combination therapy, stratified by their tumor biomarker status.[4] | Yes                      |
| Progression-Free Survival<br>(PFS) | The study will also estimate the PFS in patients treated with cabozantinib plus nivolumab, with analysis stratified by tumor biomarkers. [4]  | Yes                      |
| Disease Control Rate (DCR)         | DCR will be estimated for each disease cohort and within biomarker subgroups.[4]                                                              | Yes                      |
| Overall Response Rate (ORR)        | A primary objective is to evaluate the ORR of the combination therapy, both across and within the different tumor biomarker subgroups.[4]     | Yes                      |

## **Experimental Protocols**

The **S2101** study employs a detailed protocol to ensure patient safety and the integrity of the collected data.

Patient Population: The trial enrolls patients with histologically confirmed advanced, unresectable, recurrent, or metastatic non-uveal melanoma or squamous cell carcinoma of the head and neck (oropharynx, oral cavity, hypopharynx, or larynx).[1] A key inclusion criterion is documented disease progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy, with a minimum of 6 weeks of prior checkpoint inhibition.[1]

Biomarker Analysis: A central component of the **S2101** study is the stratification of patients based on tumor biomarkers.[2][3] This involves the analysis of tumor tissue to determine the



tumor mutational burden (TMB) and a gene expression profile (GEP) to calculate a Tumor Inflammation Score (TIS).[4] The feasibility of this molecular characterization, including the turnaround time for biopsy results, is a primary objective of the study's first stage.[4]

Therapeutic Intervention: Participants in the study receive a combination of cabozantinib and nivolumab.[2][3] Cabozantinib is an inhibitor of multiple receptor tyrosine kinases, while nivolumab is a monoclonal antibody that blocks the PD-1 pathway, an immune checkpoint inhibitor.[3]

## **Study Workflow**

The following diagram illustrates the workflow of the SWOG **S2101** (BiCaZO) study.





Click to download full resolution via product page

Caption: Workflow of the SWOG **S2101** (BiCaZO) clinical trial.



It is important to note that while this guide provides a comprehensive overview of the SWOG **S2101** study's design and objectives, the absence of long-term survival data means that no conclusions can be drawn about the efficacy of the treatment combination at this time. The results of this trial are eagerly awaited by the research and clinical communities to understand the potential of this biomarker-driven therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. S2101 | SWOG [swog.org]
- 2. swog.org [swog.org]
- 3. prohealthcare.org [prohealthcare.org]
- 4. SWOG, S2101, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 5. Search | SWOG [swoq.org]
- To cite this document: BenchChem. [Long-term survival data from the SWOG S2101 study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583425#long-term-survival-data-from-the-swog-s2101-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com